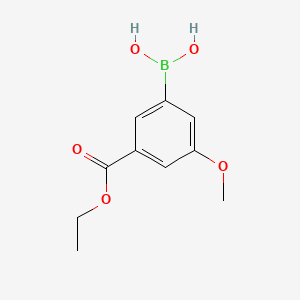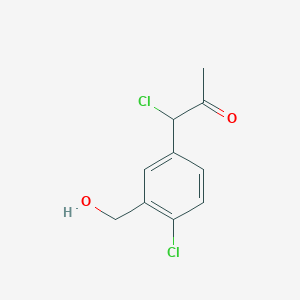
1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and hydroxymethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound, followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the chloro groups, resulting in a more simplified structure.
Substitution: The chloro groups can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dechlorinated alcohol.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
1-Chloro-1-(4-chlorophenyl)propan-2-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
1-Chloro-1-(4-hydroxyphenyl)propan-2-one: Contains a hydroxyl group instead of a hydroxymethyl group, affecting its chemical behavior and biological activity.
Uniqueness: 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C10H10Cl2O2 |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
1-chloro-1-[4-chloro-3-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(14)10(12)7-2-3-9(11)8(4-7)5-13/h2-4,10,13H,5H2,1H3 |
Clave InChI |
VTMSZUOISCVRTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)Cl)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)

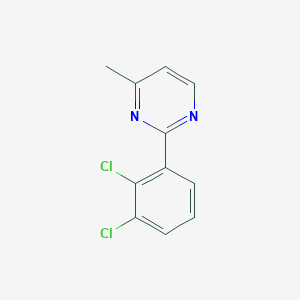
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
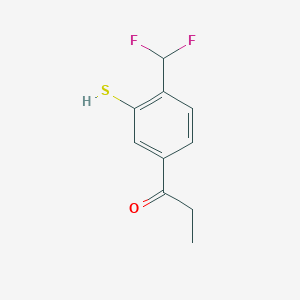
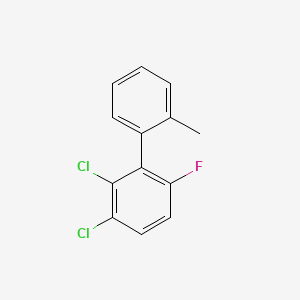
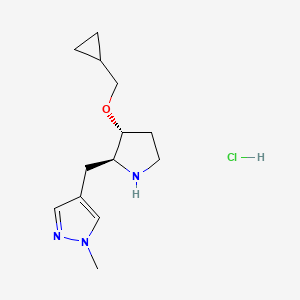
![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)
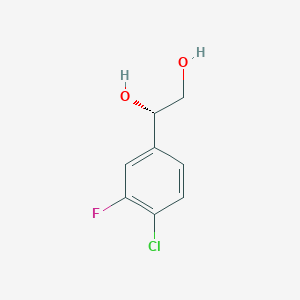

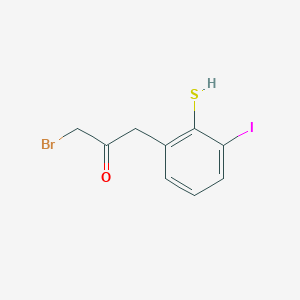

![1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-](/img/structure/B14040063.png)
